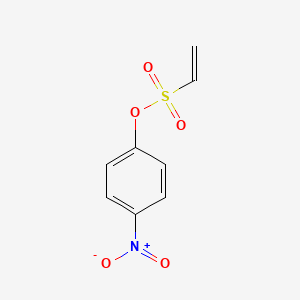
4-Nitrophenyl ethenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl ethenesulfonate is an organic compound characterized by the presence of a nitrophenyl group attached to an ethenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl ethenesulfonate typically involves the reaction of 4-nitrophenol with ethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents such as dichloromethane or acetonitrile can enhance the solubility of reactants and facilitate the reaction.
化学反応の分析
Types of Reactions: 4-Nitrophenyl ethenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ethenesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 4-nitrophenol and ethenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction: 4-Aminophenyl ethenesulfonate.
Hydrolysis: 4-Nitrophenol and ethenesulfonic acid.
科学的研究の応用
4-Nitrophenyl ethenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound can be used as a substrate in enzyme assays to study the activity of sulfatases and other related enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-nitrophenyl ethenesulfonate involves its reactivity towards nucleophiles and reducing agents. The ethenesulfonate group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
類似化合物との比較
4-Nitrophenyl ethenesulfonate can be compared with other similar compounds, such as:
4-Nitrophenyl acetate: Used as a substrate in enzyme assays for esterases.
4-Nitrophenyl phosphate: Used as a substrate in enzyme assays for phosphatases.
4-Nitrophenyl sulfate: Used as a substrate in enzyme assays for sulfatases.
Uniqueness: The unique combination of the nitrophenyl and ethenesulfonate groups in this compound provides distinct reactivity patterns, making it a versatile reagent in synthetic chemistry and a valuable tool in biochemical research.
By understanding the properties, reactions, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
特性
CAS番号 |
3058-53-5 |
|---|---|
分子式 |
C8H7NO5S |
分子量 |
229.21 g/mol |
IUPAC名 |
(4-nitrophenyl) ethenesulfonate |
InChI |
InChI=1S/C8H7NO5S/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 |
InChIキー |
DFCKJWJQHFMXPC-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


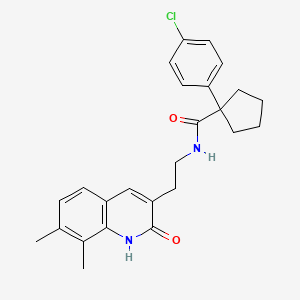
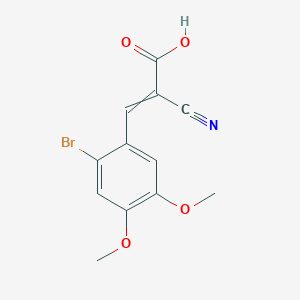
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
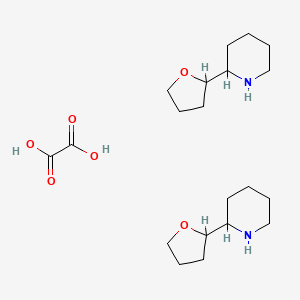
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)

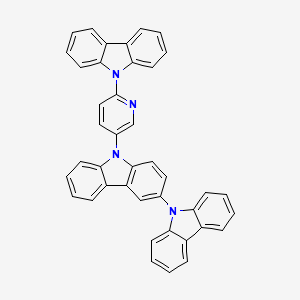

![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
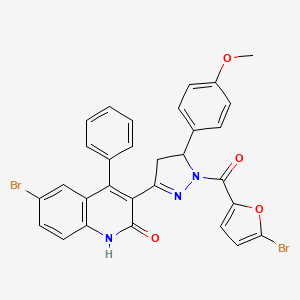
![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)

